molecular formula C8H6BrNOS B1266797 6-bromo-2H-benzo[b][1,4]thiazin-3(4H)-one CAS No. 98434-22-1

6-bromo-2H-benzo[b][1,4]thiazin-3(4H)-one

Cat. No. B1266797
CAS RN: 98434-22-1
M. Wt: 244.11 g/mol
InChI Key: QXMFOFHASVVZIT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-bromo-2H-benzo[b][1,4]thiazin-3(4H)-one and related derivatives often involves methods that ensure the introduction of the bromo substituent into the benzo[b][1,4]thiazin-3(4H)-one framework. A common approach is the microwave-assisted one-pot synthesis via Smiles rearrangement, using substituted 2-chlorobenzenthiols, chloroacetyl chloride, and primary amines. This method provides high yields of the product in a short reaction time, showcasing the efficiency of microwave irradiation in facilitating heterocyclic synthesis (Zuo et al., 2008).

Scientific Research Applications

Synthesis Techniques

  • A study described the synthesis of 2-alkyl/aryl-4H-benzo[1,4]thiazine-3-ones using microwave irradiation, which includes derivatives of 6-bromo-2H-benzo[b][1,4]thiazin-3(4H)-one. This method involves the irradiation of ethyl-2-bromo-2-alkyl/aryl acetate and 2-amino thiophenol (Kamila et al., 2006).
  • Another approach for synthesizing 2H-benzo[b][1,4]thiazin-3(4H)-one derivatives was developed using a room-temperature procedure in an ionic liquid medium without any catalysts, bases, or additives (Sharifi et al., 2013).

Antimicrobial Properties

  • Research focusing on the antimicrobial properties of 1-(6-nitro-2H-benzo[b][1,4]thiazine-3(4H)-ylidene)hydrazine-1,1-dioxide derivatives, which include the core structure of 6-bromo-2H-benzo[b][1,4]thiazin-3(4H)-one, found that certain derivatives showed potent antimicrobial activity (Maheshwari & Goyal, 2016).

Pharmacological Potential

  • A study synthesized and evaluated the anticonvulsant activity of 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones, indicating the potential pharmacological applications of this class of compounds (Zhang et al., 2010).
  • The synthesis and evaluation of novel 2H-benzo[b][1,4]thiazin-3(4H)-one based 1,2,3-triazoles for their in vitro anticancer activity highlighted the potential use of these compounds in cancer treatment (Rajender, Narsimha, & Reddy, 2019).

Safety And Hazards

The compound has been classified as Aquatic Chronic 3 according to its hazard statements . The precautionary statements include P273 and P501 . It is stored under the storage class code 11, which is for combustible solids .

properties

IUPAC Name

6-bromo-4H-1,4-benzothiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNOS/c9-5-1-2-7-6(3-5)10-8(11)4-12-7/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMFOFHASVVZIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(S1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10291306
Record name 2H-1,4-Benzothiazin-3(4H)-one, 6-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10291306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-2H-benzo[b][1,4]thiazin-3(4H)-one

CAS RN

98434-22-1
Record name 2H-1,4-Benzothiazin-3(4H)-one, 6-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10291306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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